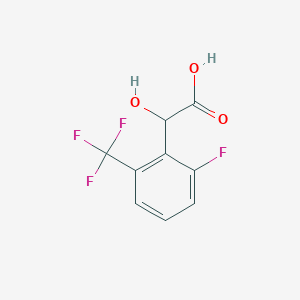
2-Fluoro-6-(trifluoromethyl)mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of 2-fluoro-6-trifluoromethylbenzaldehyde as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(trifluoromethyl)mandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Fluoro-6-(trifluoromethyl)mandelic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-6-trifluoromethylbenzoic acid
- 2-Fluoro-6-trifluoromethylbenzamide
- 2-Fluoro-6-trifluoromethylphenol
Comparison: Compared to these similar compounds, 2-Fluoro-6-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups on a mandelic acid backbone.
Eigenschaften
Molekularformel |
C9H6F4O3 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI-Schlüssel |
VZBKFZCBRHUIIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
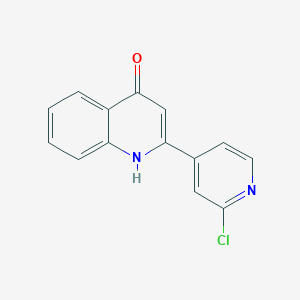




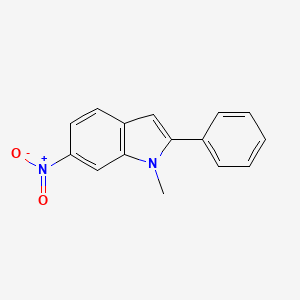
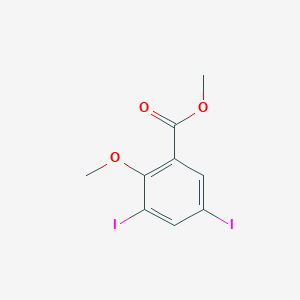

![tert-butyl 4-[cyanomethyl(ethyl)amino]piperidine-1-carboxylate](/img/structure/B8631667.png)

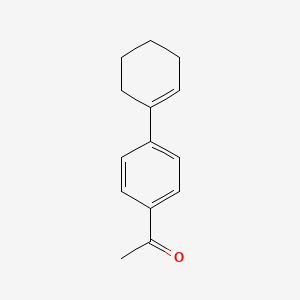

![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B8631704.png)

